REACTION_SMILES
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[CH2:21]([Cl:22])[Cl:23].[CH2:6]([CH3:7])[O+:8]([CH2:9][CH3:10])[CH2:11][CH3:12].[F:1][B-:2]([F:3])([F:4])[F:5].[N:13](=[N+:14]=[N-:15])[CH2:16][CH2:17][C:18](=[O:19])[NH2:20]>>[CH2:6]([CH3:7])[O:19][C:18]([CH2:17][CH2:16][N:13]=[N+:14]=[N-:15])=[NH:20].[F:1][B-:2]([F:3])([F:4])[F:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O+](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NCCC(N)=O
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Name
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Type
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product
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Smiles
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CCOC(=N)CCN=[N+]=[N-]
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Name
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Type
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product
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Smiles
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F[B-](F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |